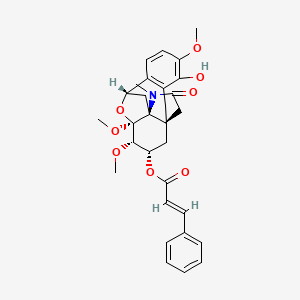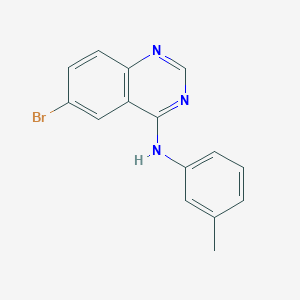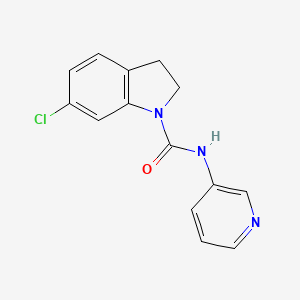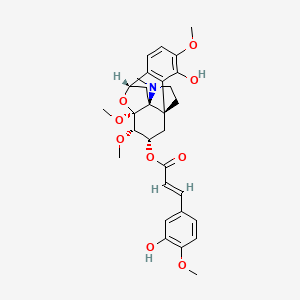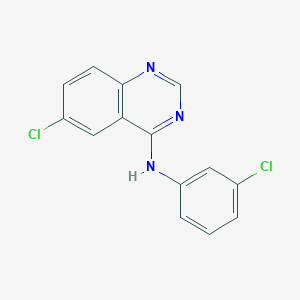
6-chloro-N-(3-chlorophenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(3-chlorophenyl)quinazolin-4-amine is a derivative of quinazoline, a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Quinazoline derivatives are known for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .
Preparation Methods
The synthesis of 6-chloro-N-(3-chlorophenyl)quinazolin-4-amine typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization and chlorination reactions. One common method includes the reaction of 2-aminobenzamide with 3-chlorobenzaldehyde in the presence of a base, followed by cyclization to form the quinazoline ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
6-chloro-N-(3-chlorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .
Scientific Research Applications
6-chloro-N-(3-chlorophenyl)quinazolin-4-amine has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and bacterial infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-chlorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. The compound’s structure allows it to bind to these targets and disrupt their normal function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar compounds to 6-chloro-N-(3-chlorophenyl)quinazolin-4-amine include other quinazoline derivatives like erlotinib and gefitinib, which are used as anticancer agents. Compared to these compounds, this compound may exhibit unique properties due to the presence of chlorine atoms, which can influence its biological activity and pharmacokinetics .
References
Properties
Molecular Formula |
C14H9Cl2N3 |
|---|---|
Molecular Weight |
290.1 g/mol |
IUPAC Name |
6-chloro-N-(3-chlorophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C14H9Cl2N3/c15-9-2-1-3-11(6-9)19-14-12-7-10(16)4-5-13(12)17-8-18-14/h1-8H,(H,17,18,19) |
InChI Key |
QKCFZLIUAVWYRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


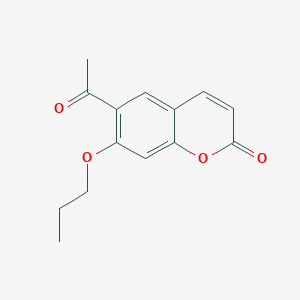
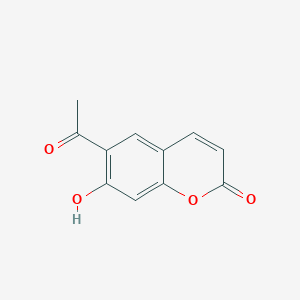
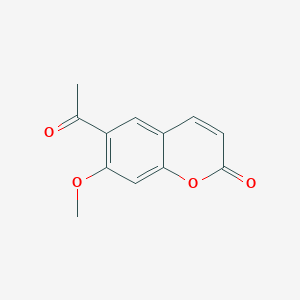
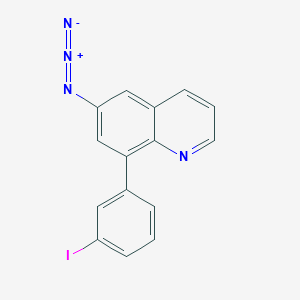
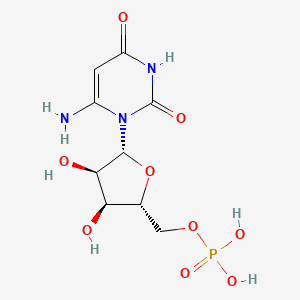
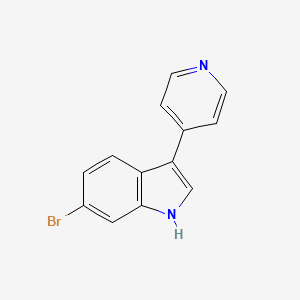
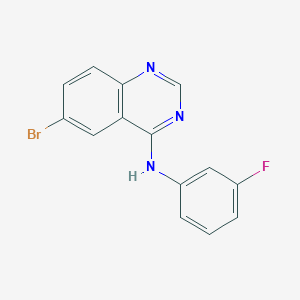
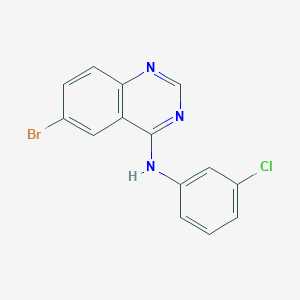
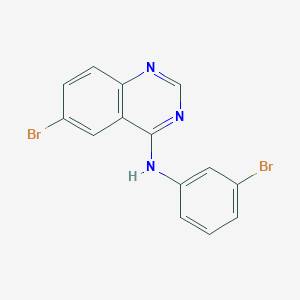
![6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B10845234.png)
